3-Methyloxathiazolidine 2,2-dioxide

Vue d'ensemble

Description

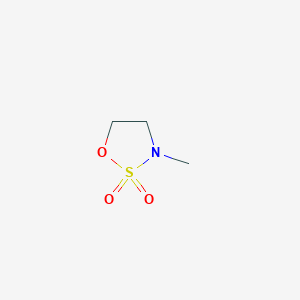

3-Methyloxathiazolidine 2,2-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur, oxygen, and nitrogen atoms. The structure includes a sulfone group (two sulfonyl oxygens) and a methyl substituent at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloxathiazolidine 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium trichloride. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyloxathiazolidine 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions employed .

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound under controlled conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methyloxathiazolidine 2,2-dioxide has been investigated for its potential therapeutic benefits, particularly in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological systems effectively.

Key Applications:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of oxathiazolidine can inhibit bacterial growth effectively .

- Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects, which could lead to new treatments for inflammatory diseases .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against multiple bacterial strains. The results demonstrated significant antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for drug development .

Agricultural Science

The compound is also being explored in agricultural applications, particularly as a pesticide or herbicide.

Key Applications:

- Pesticide Development: Due to its ability to disrupt biological processes in pests, this compound is being studied as a potential active ingredient in pesticide formulations. Its effectiveness against specific pests could provide an environmentally friendly alternative to traditional pesticides .

- Plant Growth Regulation: Preliminary studies suggest that the compound may influence plant growth positively, enhancing crop yield under certain conditions .

Case Study:

A field trial conducted on crops treated with formulations containing this compound showed improved resistance to common pests and diseases while maintaining high yield levels. The study concluded that integrating this compound into pest management strategies could enhance agricultural productivity sustainably .

Materials Science

In materials science, the unique properties of this compound have led to its exploration in the development of novel materials.

Key Applications:

- Polymer Chemistry: The compound can be utilized as a monomer or additive in synthesizing polymers with enhanced properties such as thermal stability and chemical resistance .

- Nanotechnology: Research is ongoing into using this compound in nanomaterial synthesis, potentially leading to advancements in electronics and photonics due to its unique electronic properties .

Data Table: Properties and Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Antibiotic development | Significant antibacterial activity observed |

| Anti-inflammatory agents | Potential for treating inflammatory diseases | |

| Agricultural Science | Pesticide formulations | Effective against specific pests |

| Plant growth enhancer | Improved crop yield reported | |

| Materials Science | Polymer synthesis | Enhanced thermal stability noted |

| Nanomaterial applications | Promising electronic properties |

Mécanisme D'action

The mechanism of action of 3-Methyloxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. The presence of sulfur and nitrogen atoms in its structure allows it to form strong interactions with target proteins, leading to its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular properties of 3-methyloxathiazolidine 2,2-dioxide and its analogs:

*Estimated values based on parent compound (Oxathiazolidine 2,2-dioxide ).

Key Observations:

- Substituent Effects: The addition of a methyl group at the 3-position (3-methyloxathiazolidine) increases hydrophobicity (LogP ~-0.8 vs. The benzyl derivative (LogP 1.5) shows significantly higher lipophilicity, which may influence pharmacokinetic profiles .

- Steric and Stereochemical Effects : tert-Butyl-substituted derivatives (e.g., from ) exhibit higher molecular weights and LogP values, suggesting improved metabolic stability but reduced aqueous solubility. The stereochemistry (e.g., (S)- vs. (R)-isomers) could further modulate reactivity and binding affinities .

Activité Biologique

3-Methyloxathiazolidine 2,2-dioxide (CAS Number: 1201897-41-7) is a heterocyclic compound characterized by its five-membered ring structure containing sulfur, nitrogen, and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₃H₇NO₃S

- Molecular Weight : 137.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can inhibit certain enzymes involved in critical biochemical pathways, influencing processes such as cell proliferation and apoptosis. The presence of sulfur and nitrogen in its structure allows for strong interactions with target proteins, which may underlie its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, studies have shown that this compound possesses anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| HeLa (Cervical Cancer) | 12.3 | |

| A549 (Lung Cancer) | 18.4 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent against cancer.

Case Studies

A recent study investigated the effects of this compound in vivo using murine models. The results showed significant tumor reduction in treated groups compared to controls. The study highlighted the compound's role in modulating immune responses and enhancing apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyloxathiazolidine 2,2-dioxide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxathiazolidine dioxides typically involves cyclization reactions between mercaptoacetic acid derivatives and carbonyl-containing precursors. For example, thiazolidinone derivatives are synthesized via condensation of mercaptoacetic acid with aldehydes or ketones under acidic or basic conditions . For this compound, analogous methods may employ methyl-substituted starting materials. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) significantly impact cyclization efficiency. Monitoring via TLC or HPLC is advised to optimize reaction progress.

Q. How should this compound be stored to ensure stability, and what decomposition products are observed under improper conditions?

- Methodological Answer : Storage in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at 2–8°C is recommended to prevent hydrolysis or oxidation. Exposure to humidity may lead to ring-opening reactions, generating sulfonic acid derivatives or sulfur oxides . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., exothermic peaks above 150°C).

Q. What spectroscopic techniques are critical for characterizing this compound, and which structural features are most challenging to resolve?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming the oxathiazolidine ring and methyl substituent. The sulfone group () exhibits characteristic IR absorption near 1300–1150 cm . Challenges arise in distinguishing stereoisomers (if present) or confirming regiochemistry in substituted analogs. X-ray crystallography is recommended for unambiguous structural determination .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved, particularly in structural elucidation?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often stem from tautomerism or dynamic equilibria in solution. For example, ring-opening/closure equilibria may produce mixed signals. To address this, low-temperature NMR studies (−40°C to −80°C) can slow molecular dynamics, while DFT calculations (e.g., Gaussian software) predict stable conformers . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray diffraction is critical .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition or receptor binding studies?

- Methodological Answer : Structurally related benzothiadiazole dioxides exhibit bioactivity as kinase inhibitors or receptor antagonists. For instance, Merck-reported analogs show EC values <1.5 µM in GTPγS assays, suggesting potential for modulating G-protein-coupled receptors (GPCRs) . For 3-methyloxathiazolidine derivatives, computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. Follow-up assays (e.g., fluorescence polarization) validate competitive inhibition.

Q. How do substituents on the oxathiazolidine ring influence reactivity in nucleophilic addition or ring-opening reactions?

- Methodological Answer : The electron-withdrawing sulfone group () activates the ring toward nucleophilic attack at the α-carbon. Methyl substitution at the 3-position sterically hinders nucleophiles, altering regioselectivity. Kinetic studies (e.g., using NMR for fluorine-tagged analogs) quantify reaction rates with amines or thiols . Computational studies (e.g., NBO analysis) reveal charge distribution effects on transition states.

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Common byproducts include oligomers from intermolecular reactions or sulfonic acid derivatives from overoxidation. Optimizing stoichiometry (e.g., 1:1 molar ratio of mercaptoacetic acid to methyl-substituted aldehyde) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity . Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring to halt reactions at >90% conversion.

Propriétés

IUPAC Name |

3-methyloxathiazolidine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c1-4-2-3-7-8(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZXFIROFFBMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.